
Vanoxerine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Vanoxerine is synthesized through a multi-step process involving the reaction of piperazine with 2-bis(4-fluorophenyl)methoxy]ethyl and 3-phenylpropyl groups . The synthesis typically involves:
Formation of the intermediate: The initial step involves the preparation of the intermediate compound by reacting bis(4-fluorophenyl)methanol with ethylene oxide under basic conditions.
Coupling reaction: The intermediate is then reacted with piperazine in the presence of a suitable solvent and catalyst to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous flow reactors: Employing continuous flow reactors for the coupling reaction to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Vanoxerine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation products: Corresponding oxides and hydroxyl derivatives.
Reduction products: Reduced forms of this compound.
Substitution products: Halogenated and nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Treatment of Cocaine Dependence
Clinical Trials and Efficacy
Vanoxerine has been evaluated in multiple clinical trials for its efficacy in treating cocaine use disorder. A notable study conducted between June 2009 and July 2011 involved 2,600 participants across 17 drug clinics. The results indicated that 72% of patients treated with long-acting intramuscular formulations of this compound maintained complete abstinence from cocaine, compared to a significantly lower rate in the placebo group .
Key Findings:
- Study Design: Multicenter, randomized, placebo-controlled trial.
- Participants: 2,600 patients aged 18 and older with cocaine dependence.
- Results: High occupancy of dopamine transporter receptors was observed, indicating effective drug action.
Parameter | This compound Group | Placebo Group |
---|---|---|
Complete Abstinence Rate | 72% | 28% |
Mean Age (years) | 28.5 | - |
Adverse Events | Similar rates | - |
Oncology Applications
Colorectal Cancer Treatment
Recent research from the University of Ottawa has revealed that this compound can suppress cancer stem cell activity in colorectal cancer. The study found that it disrupts the function of proteins involved in dopamine transport and inhibits the enzyme G9a, which is associated with tumor growth . This unexpected mechanism may enhance the susceptibility of tumors to immunotherapy.
Key Findings:
- Mechanism: Rewires critical gene networks influencing tumor behavior.
- Impact on Immune Response: Reactivates ancient viral DNA fragments within tumors, potentially improving immunotherapy outcomes.
Cardiology Applications
Atrial Fibrillation Management
This compound has also been investigated as an antiarrhythmic agent for patients with recent onset atrial fibrillation (AF). A randomized double-blind trial assessed its safety and efficacy in restoring normal sinus rhythm. While the drug showed promise—69% of treated patients converted to sinus rhythm compared to only 20% in the placebo group—safety concerns related to proarrhythmia were noted .
Key Findings:
- Study Design: Randomized double-blind trial with a focus on recent onset AF.
- Efficacy Rate: Significant improvement in conversion to sinus rhythm.
- Safety Concerns: Instances of torsades de pointes were reported.
Parameter | This compound Group | Placebo Group |
---|---|---|
Conversion to Sinus Rhythm | 69% | 20% |
Adverse Events | 11.5% (torsades) | 0% |
Microbiology Applications
Antibacterial Properties
Recent studies have explored the antibacterial potential of this compound analogues against pathogens such as Mycobacterium tuberculosis. These compounds have been shown to disrupt membrane electric potential, inhibiting bacterial growth and efflux mechanisms .
Key Findings:
- Mechanism: Disruption of membrane potential leading to bacterial cell death.
- Activity Against Pathogens: Effective against Mycobacterium bovis and Streptococcus pneumoniae.
Compound | Activity Against | IC50 (µM) |
---|---|---|
This compound | Mycobacteria | 43 |
Analogue 1 | Mycobacteria | <6.8 |
Analogue 2 | Streptococcus pneumoniae | - |
Mecanismo De Acción
Vanoxerine exerts its effects through multiple mechanisms:
Dopamine Reuptake Inhibition: this compound binds to the dopamine transporter, blocking dopamine reuptake and increasing dopamine levels in the synapse.
Serotonin Transporter Inhibition: It also inhibits serotonin reuptake, enhancing serotonin levels.
Cardiac Ion Channel Blockade: this compound blocks cardiac ion channels, including IKr, L-type calcium, and sodium channels, prolonging the action potential and preventing reentrant circuits.
Comparación Con Compuestos Similares
Vanoxerine is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: GBR-12909, piperidine analogs, and other dopamine reuptake inhibitors.
This compound continues to be a subject of extensive research, with ongoing studies exploring its potential therapeutic applications and mechanisms of action.
Actividad Biológica
Vanoxerine, also known as GBR-12909, is a dopamine reuptake inhibitor initially developed for the treatment of cocaine addiction. Recent studies have expanded its potential applications, particularly in antibacterial therapy against mycobacterial infections, including tuberculosis. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and clinical implications.
Dopamine Reuptake Inhibition
This compound primarily functions as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine, it increases the availability of this neurotransmitter in the synaptic cleft, which can enhance dopaminergic signaling. This mechanism is critical in its application for treating cocaine dependence and has implications for various neuropsychiatric conditions.
Antimycobacterial Activity
Recent research has identified this compound's ability to disrupt the membrane electric potential in mycobacteria, leading to bacterial cell death. Specifically, studies indicate that this compound inhibits mycobacterial efflux and growth by causing membrane depolarization, which is essential for maintaining cellular homeostasis and function .
Summary of Mechanisms
Activity | Mechanism | Reference |
---|---|---|
Dopamine Reuptake Inhibition | Increases synaptic dopamine levels | |
Antimycobacterial | Disrupts membrane electric potential |
Antibacterial Efficacy
In a series of assays, this compound analogues were synthesized and tested against various strains of mycobacteria. The results demonstrated significant antibacterial activity, particularly against Mycobacterium tuberculosis and Mycobacterium bovis BCG . The most active analogues showed a marked ability to dissipate the membrane electric potential, correlating with their inhibitory effects on bacterial growth .
Key Findings from Studies
- Inhibition Concentration (IC50) : this compound exhibited an IC50 of 43 nM against the dopamine transporter and significantly lower values against mycobacterial targets .
- Resistance Profile : this compound displayed no detectable resistance levels, suggesting a unique mechanism that does not involve typical protein targets found in other antibiotics .
- Membrane Potential Disruption : The compound's ability to allow SYTOX green dye to penetrate depolarized membranes further confirms its action on membrane integrity .
Clinical Applications
This compound has been evaluated in clinical settings for its effects on cardiac function due to its interaction with ion channels. A study indicated that while this compound can terminate atrial fibrillation in animal models, it also causes QT interval prolongation in humans . This dual effect necessitates careful consideration when developing treatment protocols.
Case Study: Cardiac Effects
A detailed examination of this compound's impact on cardiac ion channels revealed:
Propiedades
IUPAC Name |
1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUWTFJOPJWYOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045143 | |
Record name | Vanoxerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<5 mM | |
Record name | Vanoxerine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Vanoxerine is a highly selective dopamine transporter antagonist. Due to its ability to inhibit dopamine reuptake, it has been suggested that vanoxerine may be beneficial in treating cocaine addiction. Cocaine increases the amount of dopamine in the synapse by attaching and blocking the dopamine transporter. Compared to cocaine, vanoxerine has a higher affinity for the dopamine transporter and a slower dissociation rate, without the stimulant profile of cocaine. The use of vanoxerine to treat conditions characterized by low levels of dopamine, such as Parkinson's disease and depression, has also been investigated. Vanoxerine is also a potent blocker of the hKV11.1 (hERG) cardiac potassium channel. Even at low concentrations, vanoxerine is capable of blocking calcium and sodium currents without having a significant effect on QT interval, action potential waveforms and transmural dispersion of repolarization. Because of this, the anti-arrhythmic and anti-atrial fibrillatory properties of vanoxerine have been investigated. | |
Record name | Vanoxerine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67469-69-6 | |
Record name | Vanoxerine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67469-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanoxerine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067469696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vanoxerine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vanoxerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VANOXERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90X28IKH43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.